molecular formula C18H20N2O2 B2695314 2-Phenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034433-19-5

2-Phenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2695314
CAS No.: 2034433-19-5
M. Wt: 296.37
InChI Key: DQPDYFCEZJCRMR-UHFFFAOYSA-N
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Description

2-Phenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, incorporating two privileged pharmacophores: a piperidine ring and a pyridine moiety. The piperidine nucleus is a fundamental building block in pharmaceuticals and is present in a wide array of therapeutic agents, showcasing utility in developing compounds with potential anticancer, antiviral, and antimicrobial activities . The integration of the pyridine heterocycle, a common feature in many FDA-approved drugs, is known to enhance water solubility due to its basicity and contribute to diverse biological activities, including antimicrobial and antiviral effects . This specific molecular architecture, featuring an ethanone linker, is designed to probe interactions with various biological targets. Researchers can utilize this compound as a key intermediate or precursor in constructing more complex molecules, such as through further functionalization of the ketone group, or as a core structure in the synthesis of libraries for high-throughput screening . Its structure is particularly relevant for investigating ligands for enzymes and receptors where nitrogen-containing heterocycles play a critical role in binding. This product is intended for research applications in early-stage discovery and is strictly for laboratory use. It is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-phenyl-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(13-15-5-2-1-3-6-15)20-12-4-7-17(14-20)22-16-8-10-19-11-9-16/h1-3,5-6,8-11,17H,4,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPDYFCEZJCRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions.

    Formation of the Phenyl Group: The phenyl group is typically introduced through Friedel-Crafts acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Phenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural differences and molecular properties between 2-phenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone and related compounds:

Compound Name Substituents on Piperidine Molecular Formula Molecular Weight Key Features
This compound 3-(Pyridin-4-yloxy) C₁₈H₁₉N₂O₂ 307.36 Pyridine-4-oxy group enhances hydrogen bonding potential.
1-(3-(4-Chlorobenzoyl)piperidin-1-yl)ethanone 3-(4-Chlorobenzoyl) C₁₄H₁₆ClNO₂ 265.74 Chlorobenzoyl group increases lipophilicity and metabolic stability.
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone 4-(2,4-Difluorobenzoyl) C₁₄H₁₅F₂NO₂ 267.27 Fluorine atoms improve bioavailability and receptor binding affinity.
2-Phenyl-1-(pyridin-2-yl)ethanone Pyridin-2-yl at ethanone position C₁₃H₁₁NO 197.24 Planar pyridine ring may limit conformational flexibility.
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazol-5-yl and aryl groups Variable Variable Tetrazole moiety introduces polarity and potential for ionic interactions.

Key Observations :

  • The pyridin-4-yloxy group in the target compound may enhance solubility compared to halogenated analogs (e.g., 4-chlorobenzoyl derivatives) due to its polar oxygen atom .
  • Fluorinated derivatives (e.g., 2,4-difluorobenzoyl) exhibit higher molecular weights and improved pharmacokinetic profiles, likely due to fluorine’s electronegativity and small atomic radius .
  • Tetrazole-containing analogs show distinct synthetic pathways involving sodium azide and chloroacetyl chloride, contrasting with the target compound’s pyridin-4-yloxy substitution .

Physicochemical Properties

  • Isomerization Behavior: Variable-temperature NMR studies on 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone revealed rotational barriers (~67 kJ·mol⁻¹) around the amide bond, leading to isomerization at elevated temperatures . Similar behavior is expected in the target compound, though the pyridin-4-yloxy group may alter energy barriers due to steric or electronic effects.
  • Thermal Stability: Piperidin-1-yl ethanones generally exhibit moderate thermal stability, with degradation observed above 200°C. Halogenated derivatives (e.g., 4-chlorobenzoyl) show enhanced stability due to electron-withdrawing effects .

Biological Activity

2-Phenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound consists of a phenyl group , a piperidine ring , and a pyridine moiety , contributing to its diverse biological activity. Its chemical structure can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}

This structure is significant for its interaction with various biological targets, which is crucial for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects such as:

  • Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its use in treating infections.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 μg/mL against Gram-positive bacteria, showcasing its potential as an antibacterial agent.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.5
Streptococcus pneumoniae1.0
Enterococcus faecalis2.0

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in a study involving FaDu hypopharyngeal tumor cells, it was observed that the compound induced apoptosis more effectively than the reference drug bleomycin.

Cell Line IC50 (μM)
FaDu (Hypopharyngeal)5.0
MCF7 (Breast Cancer)7.5
A549 (Lung Cancer)10.0

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound Structure Biological Activity
1-Phenyl-2-(piperidin-1-yl)ethanoneLacks pyridine moietyModerate antimicrobial activity
2-(Piperidin-4-yloxy)pyrimidineContains pyrimidine insteadLimited anticancer properties
Piperidine DerivativesVarious substituentsDiverse activities based on structure

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Phenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone?

  • Methodology : The synthesis typically involves multi-step reactions:

Piperidine functionalization : Introduce the pyridin-4-yloxy group via nucleophilic substitution (e.g., Mitsunobu reaction) using 4-hydroxypyridine and a protected piperidine derivative .

Ethanone linkage : Attach the phenyl ethanone moiety through Friedel-Crafts acylation or coupling reactions (e.g., using bromoacetophenone derivatives) .

Purification : Employ column chromatography or recrystallization, with progress monitored via TLC and NMR spectroscopy .

  • Key Considerations : Optimize reaction temperatures (60–100°C) and solvent systems (e.g., DMF or THF) to enhance yields (typically 40–75% for analogous compounds) .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm backbone structure and substituent positions (e.g., pyridinyloxy protons at δ 8.3–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected ~352.4 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (if crystals are obtainable) .

Q. What are the recommended storage conditions to ensure stability?

  • Protocol : Store in airtight containers under inert gas (N2_2/Ar) at –20°C, away from light and moisture. Desiccants like silica gel prevent hydrolysis of the ethanone group .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Methodology :

Cross-validation : Use complementary techniques (e.g., 2D NMR like COSY or HSQC) to confirm proton-proton correlations .

Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3_3; pyridinyl signals may shift due to hydrogen bonding .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Approaches :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for coupling steps; microwave-assisted synthesis reduces reaction time (e.g., 30 mins vs. 12 hrs) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of pyridin-4-ol in Mitsunobu reactions .
  • Scale-up Adjustments : Gradual reagent addition and temperature control minimize exothermic side reactions .

Q. How can structure-activity relationships (SAR) guide analog design for enhanced bioactivity?

  • Workflow :

Target Modification : Replace pyridin-4-yloxy with bulkier groups (e.g., 3-chloropyridinyl) to enhance receptor binding; adjust phenyl substituents (e.g., electron-withdrawing Br) for metabolic stability .

Computational Docking : Use AutoDock Vina to predict interactions with targets (e.g., kinases or GPCRs) .

In Vitro Testing : Evaluate analogs in enzyme inhibition assays (IC50_{50}) or cell viability studies (MTT assay) .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Methods :

  • Enzyme Assays : Measure inhibition of target enzymes (e.g., PDE10A) using fluorogenic substrates .
  • CRISPR Knockouts : Silence candidate receptors in cell lines to assess functional dependency .
  • Structural Biology : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding motifs .

Q. How are decomposition pathways under physiological conditions analyzed?

  • Protocol :

Accelerated Stability Studies : Incubate in simulated gastric fluid (pH 2.0) or plasma (37°C) for 24–72 hrs .

Degradation Product Identification : Use LC-MS/MS to detect fragments (e.g., hydrolyzed ethanone or oxidized pyridine) .

Kinetic Modeling : Apply first-order decay models to predict shelf-life .

Safety and Handling

Q. What safety precautions are critical during handling?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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